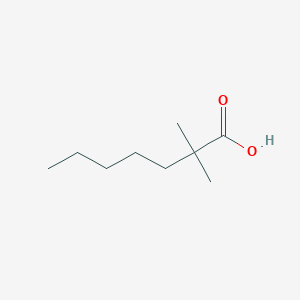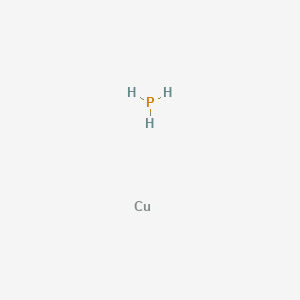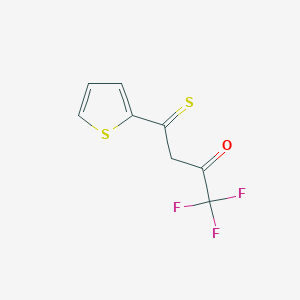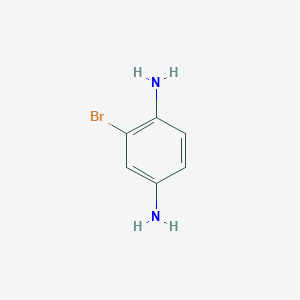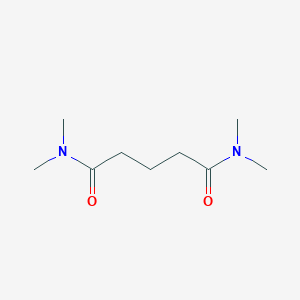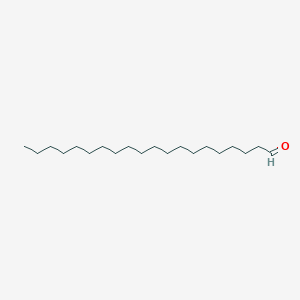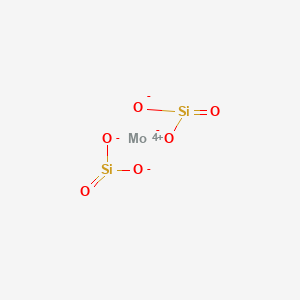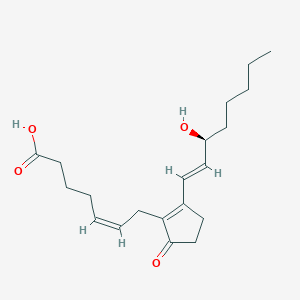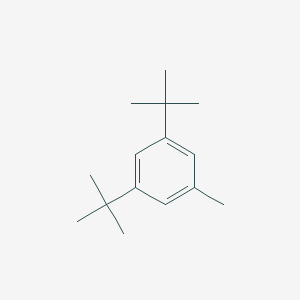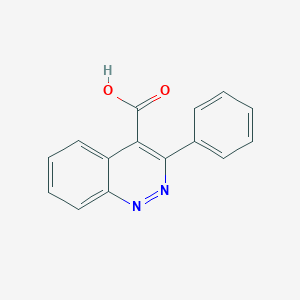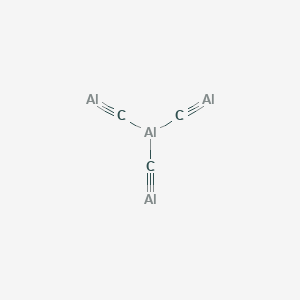
Tris(alumanylidynemethyl)alumane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This would typically include the compound’s molecular formula, structure, and common uses. For example, Tris(hydroxymethyl)aminomethane is a common buffer used in biochemistry .
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized. For example, a study describes the synthesis of a Tris derivative .Molecular Structure Analysis
This would involve using techniques like X-ray crystallography or NMR to determine the compound’s structure .Chemical Reactions Analysis
This would involve studying the compound’s reactivity and the types of chemical reactions it undergoes .Physical And Chemical Properties Analysis
This would involve studying properties like the compound’s melting point, boiling point, solubility, etc .Applications De Recherche Scientifique
OLED Material Research
Tris(8-hydroxyquinoline)aluminum(III) (Alq3) has significant applications in organic light-emitting diodes (OLEDs). It is used as an electron transport material and emitting layer in OLEDs. Studies have shown that the lowest singlet excited state (S1) of Alq3 is crucial for its performance in OLEDs. This state is mainly localized on one of the quinolate ligands, which impacts the OLED's efficiency and light-emitting characteristics (Halls & Schlegel, 2001).
Organic Solar Cells
Alq3 is also explored in the context of organic solar cells. The electronic properties and solubility of Alq3 can be tailored for better performance in solar cells. Studies have indicated that Alq3 and its derivatives, when used as anodic buffer layers or dopants in organic solar cells, enhance the power conversion efficiency, open circuit voltage, and overall photovoltaic performance (Tolkki et al., 2012).
Mixed Polylithium Aggregates
The tris(dimethylphosphinomethyl)-substituted lithium alkoxide, a compound related in structure to tris(alumanylidynemethyl)alumane, acts as a building block in mixed polylithium aggregates. These aggregates have applications in developing new materials with specific electronic or structural properties (Feustel & Müller, 2001).
Molecular Cage Development
Tris(hydroxymethyl)aminomethane (Tris) has been grafted onto the surface of polyoxotungstate to create a cubic polyoxometalate-organic molecular cage. This demonstrates the potential of tris-based compounds in constructing advanced materials with unique thermal and hydrothermal stability (Zheng et al., 2010).
Electroluminescence in OLEDs
Tris(8-hydroxyquinoline) aluminum (Alq3) is a critical material in OLED technology due to its electroluminescent properties. New polymorphs of Alq3, such as ε-Alq3, have been discovered, which contribute to the understanding of the material's crystal structure and its implications for OLED performance (Rajeswaran & Blanton, 2005).
Enhanced Photoluminescence
Research on tris(8-hydroxyquinoline) metal complexes like AlQ3 has shown that environmental factors significantly influence their optical properties. Annealing in specific environments can lead to enhanced photoluminescence, which is crucial for improving the performance of OLEDs (Shukla et al., 2006).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
tris(alumanylidynemethyl)alumane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C.4Al |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVCGVPGBKGDTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#[Al])[Al](C#[Al])C#[Al] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Al4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(alumanylidynemethyl)alumane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

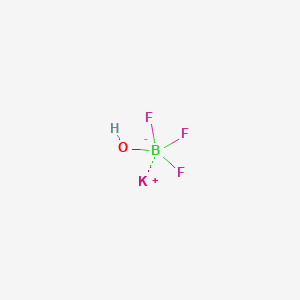
![trisodium 2-chloro-5-[[4,5-dihydro-3-methyl-5-oxo-1-[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]-1H-pyrazol-4-yl]azo]-4-sulphonatobenzoate](/img/structure/B81890.png)
![Thiazolo[5,4-d]pyrimidine, 2-methyl-](/img/structure/B81891.png)
